![molecular formula C15H11N5OS2 B274935 2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B274935.png)
2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a member of the tetrazacyclododecane family and has a complex structure. It is a promising compound for scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cell growth and division, which may contribute to its anti-cancer properties. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have significant effects on normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide in lab experiments include its unique structure, low toxicity, and potential applications in various fields of scientific research. However, its complex structure and synthesis process may limit its availability and use in some labs.
Zukünftige Richtungen
There are several future directions for research on 2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide. These include:
1. Further studies on its anti-cancer properties and potential applications in cancer treatment.
2. Studies on its antimicrobial properties and potential applications in developing new antibiotics.
3. Studies on its potential applications in drug delivery systems.
4. Studies on its potential applications in developing new materials with unique properties.
5. Studies on its potential applications in developing new sensors and diagnostic tools.
In conclusion, this compound is a promising compound for scientific research due to its unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide is a complex process that involves several steps. The synthesis process starts with the reaction of 2,4,6-trichloro-1,3,5-triazine with 1,2-diaminoethane to form a trisubstituted triazine intermediate. The intermediate is then reacted with 1,2-dithiolane-3-pentanoic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential antimicrobial properties and has shown activity against various bacteria and fungi.
Eigenschaften
Molekularformel |
C15H11N5OS2 |
---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-[(12-phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H11N5OS2/c16-11(21)7-23-15-19-18-13-12-10(9-4-2-1-3-5-9)6-22-14(12)17-8-20(13)15/h1-6,8H,7H2,(H2,16,21) |
InChI-Schlüssel |
QDMLAAPMGARATI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C4=NN=C(N4C=N3)SCC(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C4=NN=C(N4C=N3)SCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.